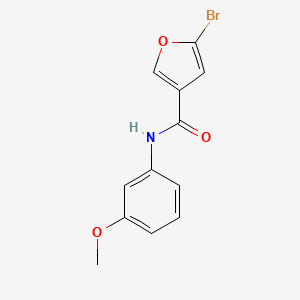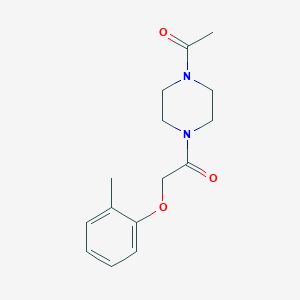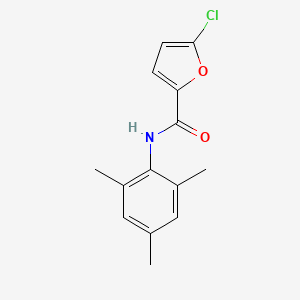![molecular formula C16H17NO3S B7471658 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide, also known as AMS, is a sulfonamide-based compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 349.42 g/mol. AMS is a versatile compound that has been used in a variety of applications, including as a fluorescent probe, a drug target, and a chemical biology tool.
Mechanism of Action
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide is a sulfonamide-based compound that acts as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ion, which can have therapeutic effects in certain diseases, such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has also been shown to have anti-inflammatory effects and to decrease the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of using 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide in lab experiments is its versatility. It can be used as a fluorescent probe, a drug target, and a chemical biology tool. Another advantage is its relatively low cost and ease of synthesis. However, one limitation is its potential toxicity, which can vary depending on the concentration used and the duration of exposure.
Future Directions
There are many potential future directions for research involving 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide. One area of interest is the development of new carbonic anhydrase inhibitors based on the structure of 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide. Another area of interest is the use of 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide as a tool for studying the mechanism of action of other proteins. Additionally, 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide could be used in combination with other compounds to enhance its therapeutic effects and decrease its toxicity.
Synthesis Methods
The synthesis of 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide involves the reaction of 4-acetylsulfanilamide with 3-methylbenzyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide. The purity of the compound can be improved through recrystallization and column chromatography.
Scientific Research Applications
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures and as a drug target for cancer and other diseases. 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has been shown to bind to various proteins, including carbonic anhydrase IX, and has been used as a tool to study the mechanism of action of these proteins.
properties
IUPAC Name |
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-12-4-3-5-14(10-12)11-17-21(19,20)16-8-6-15(7-9-16)13(2)18/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAAHKLVZDLNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7471581.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)

![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)



![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)


![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7471668.png)
![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)